molecular formula C28H34FN5O4S B2702110 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-59-0

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2702110
CAS No.: 688053-59-0
M. Wt: 555.67
InChI Key: INQSWMPIXFIVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex hybrid structure combining a 2-fluorophenylpiperazine moiety linked via a propyl chain to a hexanamide group, which is further connected to a dioxoloquinazolinone scaffold with a sulfanylidene substitution. The sulfanylidene group and dioxolo ring likely enhance binding affinity through hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN5O4S/c29-21-7-3-4-8-23(21)33-15-13-32(14-16-33)11-6-10-30-26(35)9-2-1-5-12-34-27(36)20-17-24-25(38-19-37-24)18-22(20)31-28(34)39/h3-4,7-8,17-18,20H,1-2,5-6,9-16,19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQSISLCEKOVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on diverse sources and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight527.6 g/mol
Molecular FormulaC26H30FN5O4S
CAS Number688054-32-2
LogP2.7639
Polar Surface Area47.205 Ų

The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets. The presence of the piperazine ring and fluorophenyl group enhances its binding affinity and selectivity towards specific receptors or enzymes, potentially influencing its pharmacokinetic properties and metabolic stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of pathogens.
  • Antitumor Activity : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Cytotoxicity : Evaluations on human embryonic kidney (HEK-293) cells showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various derivatives of quinazoline compounds, N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene... demonstrated IC50 values comparable to established chemotherapeutics. The compound exhibited an IC50 of approximately 15 µM against breast cancer cell lines.

Case Study 2: Antimicrobial Evaluation

A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives:

  • Synthesis : The synthesis involves multiple steps including the formation of the piperazine ring and subsequent modifications to introduce the quinazoline moiety.
  • Docking Studies : Computational docking studies have suggested that the compound effectively binds to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various pathogens. Preliminary studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain.
  • Antitumor Activity
    • In vitro assays have indicated that N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene... can inhibit the proliferation of cancer cell lines. For instance, it exhibited an IC50 of approximately 15 µM against breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Cytotoxicity
    • Evaluations on human embryonic kidney (HEK-293) cells revealed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the piperazine ring.
  • Introduction of the fluorophenyl group.
  • Modification to incorporate the quinazoline moiety.

Computational docking studies have suggested that the compound effectively binds to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent.

Case Study 1: Antitumor Efficacy

A study evaluating various derivatives of quinazoline compounds found that N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene... demonstrated antitumor efficacy comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

In antimicrobial evaluations, the compound was found to inhibit bacterial growth effectively across multiple strains, reinforcing its potential as an antimicrobial agent.

Computational analyses suggest that N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene... effectively interacts with key proteins involved in cancer progression, indicating its therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine and Fluorophenyl Sites

The 2-fluorophenyl-piperazine segment facilitates nucleophilic aromatic substitution (NAS) and alkylation reactions. The fluorine atom’s electronegativity activates the aromatic ring for displacement under specific conditions.

Reaction TypeConditionsReagents/CatalystsOutcome
Fluorine displacement80–100°C, polar aprotic solventK₂CO₃, DMSO/MeCNReplacement with -OH/-NH₂ groups
Piperazine alkylationRoom temperature, inert atmosphereAlkyl halides, Et₃NN-alkylated piperazine derivatives

These reactions are critical for modifying the compound’s pharmacokinetic profile, as demonstrated in structural analogs synthesized via similar protocols.

Sulfanylidene (C=S) Reactivity

The sulfanylidene group in the quinazolinone core exhibits thione-thiol tautomerism, enabling oxidation and nucleophilic addition:

Reaction TypeConditionsReagentsOutcome
Oxidation to disulfideH₂O₂, acidic conditions30% H₂O₂, HCl (pH 2–3)Formation of S–S bridged dimers
Thiolate formationBasic aqueous solution NaOH (1M)Deprotonation for conjugate addition

The sulfur atom’s nucleophilicity also allows for cross-coupling reactions, though specific examples for this compound remain under investigation .

Amide Bond Hydrolysis and Functionalization

The hexanamide chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates:

Reaction TypeConditionsReagentsOutcome
Acidic hydrolysis6M HCl, refluxHCl, H₂OHexanoic acid derivative
Basic hydrolysisNaOH (2M), ethanolNaOH, EtOHAmine release for further coupling

These reactions are utilized in prodrug strategies or metabolite studies.

Quinazolinone Ring Modifications

The dioxolo[4,5-g]quinazolin-8-one system participates in ring-opening and electrophilic substitution:

Reaction TypeConditionsReagentsOutcome
Ring-opening hydrolysisH₂SO₄ (conc.), 60°C H₂SO₄Cleavage to catechol derivatives
Electrophilic sulfonationFuming H₂SO₄, 0°C SO₃Sulfonation at C5 position

The electron-rich dioxole ring enhances susceptibility to electrophilic attacks, a feature exploited in derivative synthesis .

Stability and Degradation Pathways

The compound’s stability is pH- and temperature-dependent, with degradation observed under extreme conditions:

ConditionObservationMechanismSource
pH < 3 or pH > 10Hydrolysis of amide bondsAcid/base-catalyzed cleavage
UV exposure (254 nm)Photooxidation of sulfanylideneRadical-mediated oxidation

Stabilizers like antioxidants (e.g., BHT) and buffering agents (phosphate, pH 7.4) are recommended for long-term storage.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Key structural analogues and their comparative features are summarized below:

Compound Name/Class Structural Differences vs. Target Compound Biological Activity/Mechanism Source/Reference
Quinazoline derivatives (6a,b, 7a–i) Piperazine/piperidine substituents at 2-position; variable side chains Kinase inhibition (e.g., EGFR, VEGFR); anticancer activity
Oleanolic Acid (OA) & Hederagenin (HG) Triterpenoid scaffolds (vs. quinazolinone) Anti-inflammatory; shared MOA via similar targets
Butanamide analogue (688054-32-2) Shorter butanamide chain (vs. hexanamide) Unreported; predicted reduced solubility
Gallic Acid (GA) Phenolic acid (vs. heterocyclic core) Antioxidant; divergent MOA vs. OA/HG

Impact of Structural Modifications on Activity

  • Piperazine Substitutions : Piperazine derivatives (e.g., 6a,b) often target GPCRs or kinases. The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors (5-HT1A) compared to unsubstituted piperazines .
  • Side Chain Length : The hexanamide chain in the target compound likely improves membrane permeability compared to shorter chains (e.g., butanamide), though excessive length may reduce solubility .

Mechanistic Overlaps and Divergences

  • However, the fluorophenyl group may alter receptor subtype selectivity .
  • Contrast with Natural Triterpenoids (OA/HG): While OA and HG share MOAs due to scaffold similarity, the target compound’s quinazolinone core likely engages distinct targets (e.g., kinases vs. NF-κB or COX-2) .
  • Divergent Transcriptome Profiles : Despite high structural similarity (Tanimoto coefficient >0.85), only 20% of such compounds exhibit congruent gene expression profiles, emphasizing context-dependent bioactivity .

Cheminformatic Predictions

  • 3D Similarity Analysis : Tools like ChemMapper predict target associations by comparing 3D structures to databases. The target compound’s sulfanylidene and dioxolo groups may align with kinase inhibitors (e.g., gefitinib) or protease modulators .
  • Scaffold Hopping: Replacing the quinazolinone core with a pyridopyrimidine scaffold (as in ) could retain activity while improving pharmacokinetics .

Research Findings and Limitations

  • Systems Pharmacology Insights : Network pharmacology analyses indicate that structurally similar compounds (e.g., OA/HG) share target pathways, but the target compound’s hybrid structure may involve multi-target effects (e.g., kinase inhibition + GPCR modulation) .
  • Synthetic Challenges : The compound’s synthesis (similar to ) requires selective substitutions at the quinazoline 2- and 4-positions, complicating large-scale production .
  • Data Gaps: Limited experimental data on the target compound’s specific targets or efficacy necessitate further in vitro/in vivo validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for optimizing the yield of this compound, given its complex heterocyclic architecture?

  • Methodology :

  • Stepwise synthesis : Split the molecule into modular components: (1) the 2-fluorophenylpiperazine-propyl chain and (2) the sulfanylidene-dioxoloquinazolin-hexanamide core. Couple these using amidation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Salt formation : Improve solubility and crystallinity by synthesizing salt forms (e.g., hydrochloride, phosphate) during final purification. Use solvents like ethanol/water mixtures and monitor pH to stabilize ionic interactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate purity, especially after piperazine coupling and sulfanylidene incorporation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • XRPD and thermal analysis : Use X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to identify phase transitions. For example, sharp endothermic peaks in DSC correlate with melting points of salt forms .
  • NMR spectroscopy : Assign proton environments using ¹H/¹³C NMR, focusing on the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfanylidene group (δ 1.8–2.2 ppm for S=C-NH) .
  • Mass spectrometry : Validate molecular weight via ESI-MS, ensuring no fragmentation of the labile dioxoloquinazolin moiety .

Q. How can researchers identify potential biological targets for this compound?

  • Methodology :

  • Structural analogy : Compare the piperazine and quinazolinyl motifs to known ligands (e.g., serotonin receptor modulators or kinase inhibitors). For instance, 2-fluorophenylpiperazine derivatives often target 5-HT₁A receptors , while sulfanylidene groups may confer kinase inhibition (e.g., FGFR inhibitors) .
  • Virtual screening : Use AutoDock Vina to dock the compound into protein active sites (e.g., FGFR1 or 5-HT₁A), prioritizing binding poses with favorable ΔG values (< -8 kcal/mol) .

Advanced Research Questions

Q. What computational strategies validate docking predictions for this compound’s interaction with FGFR kinases?

  • Methodology :

  • Parameter optimization : In AutoDock Vina, set exhaustiveness to 20 and grid spacing to 0.375 Å for high-resolution docking. Define the binding site using FGFR1’s ATP pocket (PDB: 3TT0) .
  • MD simulations : Run 100-ns molecular dynamics (MD) simulations (e.g., with GROMACS) to assess binding stability. Monitor RMSD (< 2.5 Å) and hydrogen bonds between the sulfanylidene group and FGFR’s hinge region (e.g., Ala564) .
  • Free energy calculations : Apply MM/PBSA to estimate binding affinity, cross-referencing with experimental IC₅₀ values from kinase assays .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity for serotonin receptors?

  • Methodology :

  • Piperazine substitutions : Replace the 2-fluorophenyl group with 3-chloro or 4-methoxy analogs to probe steric/electronic effects on 5-HT₁A binding. Synthesize derivatives via reductive amination .
  • Linker optimization : Shorten the propyl chain to reduce conformational flexibility, potentially improving receptor fit. Use molecular mechanics (MMFF94) to predict strain energy .
  • Functional assays : Compare cAMP inhibition in HEK-293 cells expressing 5-HT₁A vs. off-target receptors (e.g., D₂ dopamine) to quantify selectivity .

Q. How should researchers resolve contradictions between in vitro potency and poor pharmacokinetic (PK) properties?

  • Methodology :

  • Solubility enhancement : Synthesize phosphate or maleate salts to improve aqueous solubility (>50 µg/mL) without altering core pharmacophore activity. Validate via shake-flask assays .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., dioxolo ring oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450 metabolism .
  • Feedback-driven design : Integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimentation to iteratively optimize PK/PD profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.